BenchChemオンラインストアへようこそ!

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Cross-coupling C–X bond dissociation energy Oxidative addition

This iodo-pyrazole building block enables ambient-temperature Suzuki, Sonogashira, and Heck couplings where bromo/chloro analogs require heating. The polarizable iodine atom forms stronger, more directional halogen bonds for fragment-based drug design and crystal engineering. Only the 4-iodo congener supports direct radioiodination (I-125, I-131) for SPECT imaging and targeted radiotherapy. Procure the pre-formed iodo building block to streamline radiochemical synthesis and late-stage functionalization.

Molecular Formula C5H4F3IN2
Molecular Weight 276.00
CAS No. 1194377-09-7
Cat. No. B3089496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
CAS1194377-09-7
Molecular FormulaC5H4F3IN2
Molecular Weight276.00
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)I
InChIInChI=1S/C5H4F3IN2/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,1H3
InChIKeyZQDJDRAUUFYKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1194377-09-7): Procurement-Ready Profile of a Halogenated Pyrazole Building Block


4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1194377-09-7) is a heterocyclic aryl iodide featuring a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a trifluoromethyl group, and at the 4-position with an iodine atom . With a molecular formula of C5H4F3IN2 and a molecular weight of 276.00 g/mol, this compound is classified as a halogenated pyrazole building block within the broader family of fluorinated heterocycles [1]. It is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and is primarily employed as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science . The combination of an electron-withdrawing CF3 group and a polarizable iodine atom confers distinct reactivity profiles that differentiate it from its 4-bromo and 4-chloro congeners.

Why 4-Bromo or 4-Chloro Analogs Cannot Substitute 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole


The identity of the halogen at the 4-position of this trifluoromethylpyrazole scaffold critically governs three orthogonal molecular properties: (i) the activation barrier to oxidative addition in cross-coupling reactions (C–X bond dissociation energy), (ii) the strength and directionality of halogen-bond donor interactions (σ‑hole magnitude), and (iii) the feasibility of isotopic radiolabeling for imaging or therapeutic applications [1]. Because the C–I bond (~50–67 kcal/mol) is substantially weaker than the C–Br (~65–81 kcal/mol) and C–Cl (~80–97 kcal/mol) bonds, the iodo derivative participates in palladium- and copper-catalyzed couplings under milder conditions [2]. Conversely, the higher polarizability of iodine simultaneously enhances halogen-bond donor capacity relative to bromine or chlorine, which can be decisive in crystal engineering and fragment-based drug design [3]. In addition, only the iodo congener provides a direct handle for radioiodination (e.g., I-125, I-131), a capability inaccessible to the bromo or chloro analogs [4]. These quantum-mechanically rooted differences mean that in‑class compounds cannot be swapped without altering reaction trajectories, biological target engagement, or radiochemical utility.

Quantitative Differentiation Evidence: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole versus Closest Analogs


Weaker C–I Bond Lowers the Oxidative Addition Barrier Relative to C–Br and C–Cl Congeners

The bond dissociation energy (BDE) of the carbon–iodine bond is systematically lower than that of the corresponding carbon–bromine and carbon–chlorine bonds. For aryl halides, representative BDE values are C–I ≈ 67 kcal/mol, C–Br ≈ 81 kcal/mol, and C–Cl ≈ 97 kcal/mol [1]. This lower BDE translates into a reduced activation enthalpy for oxidative addition, the rate-determining step in many Pd(0)-catalyzed cross-coupling reactions. Consequently, 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is expected to undergo Suzuki–Miyaura, Sonogashira, and Heck couplings under milder conditions (lower temperature, shorter time, lower catalyst loading) than its 4-bromo (CAS 497832-99-2) or 4-chloro (CAS 2089326-05-4) analogs [2]. The electron-withdrawing CF3 group at the 3-position further polarizes the C–I bond, enhancing electrophilicity at the ipso carbon.

Cross-coupling C–X bond dissociation energy Oxidative addition

Enhanced Halogen-Bond Donor Capacity: Iodine Outperforms Bromine and Chlorine by σ‑Hole Magnitude

The magnitude of the σ‑hole—the region of positive electrostatic potential on the halogen atom along the C–X bond axis—increases in the order Cl < Br < I [1]. Quantitative computational analyses on halogenated aromatic scaffolds show that the maximum surface electrostatic potential (VS,max) is approximately 3–5 kcal/mol larger for iodinated aromatics than for their brominated counterparts, and 8–12 kcal/mol larger than for chlorinated analogs [2]. This enhanced σ‑hole renders 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole a stronger halogen-bond donor, capable of forming more stabilizing non-covalent interactions with Lewis bases (e.g., carbonyl oxygen, aromatic nitrogen) than 4-bromo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 497832-99-2) or 4-chloro-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 2089326-05-4) [3]. The CF3 group at the 3-position further withdraws electron density, amplifying the σ‑hole on iodine [1].

Halogen bonding σ‑hole Crystal engineering

Unique Radioiodination Handle: Direct Isotopic Labeling with I-125/I-131 Is Exclusive to the Iodo Derivative

The iodine atom at the 4-position provides a direct handle for radioiodination via isotopic exchange (e.g., using Na¹²⁵I or Na¹³¹I with an oxidant such as chloramine‑T or Iodogen) [1]. This yields the corresponding ¹²⁵I- or ¹³¹I-labeled pyrazole suitable for SPECT imaging or targeted radiotherapy [2]. The 4-bromo and 4-chloro analogs do not undergo analogous direct isotopic exchange with iodine radioisotopes under standard conditions; halogen exchange would require stoichiometric amounts of radioiodide and a copper or palladium catalyst, leading to lower specific activity and radiochemical yield [3]. The iodo derivative is therefore the only congener that enables straightforward, high-specific-activity radioiodination, a prerequisite for applications in nuclear medicine [4]. The CF3 group provides metabolic stability, potentially extending the in vivo lifetime of the radiotracer [5].

Radioiodination Isotopic exchange Molecular imaging

Differentiated Physicochemical Properties: Higher Boiling Point and Density versus the 4-Bromo Analog Impact Purification and Formulation

Predicted physicochemical properties highlight tangible differences between the 4-iodo compound and its 4-bromo analog. The boiling point of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is predicted at 231.9 ± 40.0 °C (760 mmHg) with a density of 2.1 ± 0.1 g/cm³ [1]. In comparison, 4-bromo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 497832-99-2) exhibits a predicted boiling point of 200.4 ± 35.0 °C and a density of 1.8 ± 0.1 g/cm³ [2]. The higher boiling point and density of the iodo derivative reflect increased molecular weight (276.00 vs. 229.00 g/mol) and stronger intermolecular dispersion forces. These differences translate into altered chromatographic retention times (longer on reverse-phase HPLC) and different distillation or sublimation parameters during purification . The bromo analog, in contrast, melts near room temperature (mp 28–30 °C) and may exist as a low-melting solid or liquid under ambient conditions, while the iodo derivative is obtained as a solid .

Physicochemical properties Boiling point Density

Optimal Application Scenarios for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole Based on Demonstrated Differentiation


Palladium-Catalyzed Cross-Coupling Under Mild, Functional-Group-Tolerant Conditions

Researchers requiring Suzuki–Miyaura, Sonogashira, or Heck coupling at ambient to moderate temperatures (20–60 °C) benefit from the low C–I bond dissociation energy of 4-iodo-1-methyl-3-trifluoromethyl-1H-pyrazole [1]. The iodo derivative enables efficient oxidative addition under conditions where the 4-bromo analog may require elevated temperatures, thereby preserving acid-labile or thermally sensitive functional groups elsewhere in the molecule [2]. This is particularly advantageous in late-stage functionalization of complex drug-like intermediates where minimizing decomposition is critical [1].

Halogen-Bond-Directed Crystal Engineering and Fragment-Based Drug Design

The enhanced σ‑hole on iodine (VS,max ≈ 32–35 kcal/mol) makes this compound a superior halogen-bond donor relative to the bromo and chloro analogs [1]. In fragment-based screening campaigns, the stronger, more directional halogen bond formed by the iodo derivative can improve hit rates against protein targets that present accessible Lewis-base sites (e.g., backbone carbonyls, histidine nitrogen) [2]. In crystal engineering, the same property facilitates co-crystal formation with electron-rich co-formers, providing a toolbox for modulating solubility, stability, and bioavailability [3].

Synthesis of Iodine-125/Iodine-131 Radiolabeled Pyrazoles for SPECT Imaging or Targeted Radiotherapy

Only the 4-iodo derivative allows direct, high-yield radioiodination via oxidative isotopic exchange with Na¹²⁵I or Na¹³¹I [1]. This capability is essential for preparing radioligands used in preclinical target engagement studies (e.g., receptor occupancy assays by SPECT) or for developing therapeutic radiopharmaceuticals [2]. The CF3 group at the 3-position confers resistance to oxidative metabolism, potentially extending the in vivo half-life of the labeled compound [3]. Procurement of the pre-formed iodo building block eliminates the need for late-stage halogen exchange with radioactive iodide, streamlining radiochemical synthesis [4].

Medicinal Chemistry SAR Campaigns: Probing Halogen Effects on Target Binding and ADME

In structure–activity relationship (SAR) studies, systematic variation of the halogen at the 4-position is a recognized strategy to modulate potency, selectivity, and pharmacokinetic properties [1]. The iodo derivative serves as the upper-bound representative of halogen size, polarizability, and lipophilicity (higher logP predicted vs bromo and chloro analogs) [2]. Using the iodo congener alongside its bromo and chloro counterparts enables medicinal chemists to establish quantitative halogen-structure trends, directly informing lead optimization decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.